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Compound of Interest

Compound Name: BMS-935177

Cat. No.: B606271

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-935177, a potent and selective
reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial non-receptor tyrosine
kinase in the TEC family, playing a pivotal role in the signaling pathways of various immune
cells, including B-cells and myeloid cells.[1][2] Its inhibition is a key therapeutic strategy for a
range of autoimmune diseases and B-cell malignancies.[1][3][4] This document summarizes
the core mechanism of action, quantitative data on its activity, and detailed experimental
protocols for its characterization.

Core Mechanism of Action

BMS-935177 is a second-generation, reversible carbazole inhibitor of BTK.[1] Unlike
irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the ATP
binding site of BTK, reversible inhibitors like BMS-935177 bind through non-covalent
interactions.[5][6] This reversible binding offers a distinct pharmacological profile. BMS-935177
functions as an ATP-competitive inhibitor, occupying the ATP binding pocket and preventing the
phosphorylation of BTK, thereby blocking downstream signaling.[6][7] This mode of action
effectively suppresses B-cell receptor (BCR) and Fc receptor (FCR) signaling, which are critical
for B-cell activation, proliferation, and the secretion of pro-inflammatory cytokines.[5][8][9]

Quantitative Data
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The following tables summarize the key quantitative data for BMS-935177, providing a clear

comparison of its potency, selectivity, and cellular activity.

Table 1: In Vitro Potency of BMS-935177

Target/Assay IC50 (nM) Notes

Human Recombinant BTK 2.810] Potent inhibition of BTK

(cell-free) ' enzymatic activity.

Calcium Flux (human Ramos B Inhibition of a key downstream
27[10][11] : _

cells) event in B-cell activation.

) Inhibition of pro-inflammatory

TNFa Production (human ) )

14[10][11] cytokine release mediated by

PBMCs)

Fcy receptors.

Human Whole Blood CD69

Expression

550 + 100[11]

Mean IC50 value, indicating
activity in a complex biological

matrix.

Mouse Whole Blood CD69

Expression

2060 + 240[11]

Mean IC50 value, showing

species-specific differences.

Table 2: Kinase Selectivity of BMS-935177

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://www.benchchem.com/product/b606271?utm_src=pdf-body
https://www.benchchem.com/product/b606271?utm_src=pdf-body
https://www.selleckchem.com/products/bms-935177.html
https://www.selleckchem.com/products/bms-935177.html
https://www.medchemexpress.com/BMS-935177.html
https://www.selleckchem.com/products/bms-935177.html
https://www.medchemexpress.com/BMS-935177.html
https://www.medchemexpress.com/BMS-935177.html
https://www.medchemexpress.com/BMS-935177.html
https://www.benchchem.com/product/b606271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Kinase Family

Selectivity vs. BTK

Specific Kinases

Inhibited (<150 nM)

Notes

Demonstrates good

TEC Family 5- to 67-fold[10] TEC, BMX, ITK, TXK selectivity within the
same kinase family.
Highly selective

SRC Family >50-fold[10] SRC (1100-fold) against the SRC

family of kinases.

Other Kinases

TRKA, HER4, TRKB,
RET

Other kinases
inhibited with a
potency of less than
150 nM.[10]

Table 3: Preclinical Pharmacokinetic Properties of BMS-935177
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Oral Plasma
Species Bioavailability Protein Half-life (T1/2) Notes
(%) Binding
Excellent oral
bioavailability
) 4 h (at 2 mg/kg )
Mouse 84-100[10] High (<1% free) ) despite low
i.v.)[10]
aqueous
solubility.[10]
Low clearance
observed in
) 5.1h(at2 mg/kg single
Rat 84-100[10] High (<1% free) ) )
i.v.)[10] intravenous
infusion studies.
[10]
Dog 84-100[10] High (<1% free) Not specified
Cynomolgus ) N
84-100[10] High (<1% free) Not specified
Monkey
N High (<1% free) -
Human Not specified Not specified

(10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The

following are protocols for key experiments cited in the characterization of BMS-935177.

Human Recombinant BTK Inhibition Assay

Objective: To determine the in vitro potency of BMS-935177 in inhibiting the enzymatic activity

of human recombinant BTK.

Methodology:[11]

o Prepare a reaction mixture in a 384-well plate containing:
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o BMS-935177 at 11 different concentrations (dissolved in 10 mM DMSO).
o Human recombinant BTK (1 nM).

o Fluoresceinated peptide substrate (1.5 uM).

o ATP (20 pM, corresponding to the Km app).

o Assay buffer (20 mM HEPES, pH 7.4, 10 mM MgClz, 0.015% Brij 35, 4 mM DTT in 1.6%
DMSO).

o The final volume of the reaction is 30 pL.
 Incubate the plate at room temperature for 60 minutes.

o Terminate the reaction by adding 45 pL of 35 mM EDTA to each well.

» Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and
the phosphorylated product.

e Detect the separated products using fluorescence (excitation at 488 nm, emission at 530
nm).

» Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Mouse Anti-Collagen Antibody-Induced Arthritis (CAIA)
Model

Objective: To evaluate the in vivo efficacy of BMS-935177 in a mouse model of inflammatory
arthritis.

Methodology:[11]

« Induce arthritis in mice by intraperitoneally (i.p.) injecting a mixture of four monoclonal anti-
mouse type Il collagen antibodies (1 mg of each).

o Immediately after antibody injection, begin daily oral dosing with one of the following:
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o Vehicle (EtOH: TPGS:PEG300, 5:5:90).
o BMS-935177 (10 or 30 mg/kg).

o Dexamethasone (1 mg/kg) as a positive control.

e Three days after the initial antibody injection, administer 1.25 mg/kg of lipopolysaccharide
(LPS) i.p. to boost the inflammatory response.

e Monitor the mice three times per week for the development and severity of paw
inflammation.

e Assess paw inflammation using a clinical scoring system.

Visualizations

The following diagrams illustrate key concepts related to BMS-935177.
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Caption: Simplified BTK signaling pathway and the inhibitory action of BMS-935177.
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Caption: Workflow for the in vitro human recombinant BTK inhibition assay.
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Caption: Logical progression of BMS-935177's drug discovery and development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606271?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

